3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is a chemical compound notable for its potential therapeutic applications, particularly in oncology. This compound belongs to the class of quinazoline derivatives, which are recognized for their diverse biological activities, including antitumor and immunomodulatory effects. The molecular formula for this compound is CHFNO with a molecular weight of approximately 286.3 Da. It has been studied for its ability to target specific proteins involved in cancer progression, such as cereblon, a substrate receptor of the cullin ring E3 ubiquitin ligase complex CRL4 .
The synthesis of 3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione typically involves multi-step organic reactions that incorporate fluorine into the quinazoline framework. Key methods include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) and yields are typically documented in patent filings and scientific literature .
The molecular structure of 3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione can be described as follows:
The chemical reactivity of 3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is influenced by its functional groups. Key reactions may include:
Technical details regarding these reactions often include reaction mechanisms and specific conditions required for optimal yields .
The mechanism of action for 3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione primarily involves its interaction with cellular proteins:
Data from in vitro studies indicate that treatment with this compound can significantly alter tumor growth dynamics and immune cell behavior.
Key chemical properties include:
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to assess thermal stability and phase transitions of different solid forms of this compound .
The primary applications of 3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione are found within scientific research and therapeutic development:
3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione functions as a high-affinity molecular glue modulator of the Cullin-RING Ligase 4-Cereblon (Cullin-RING Ligase 4-Cereblon) E3 ubiquitin ligase complex. Its piperidine-2,6-dione (glutarimide) moiety docks into the hydrophobic tri-tryptophan pocket of Cereblon, inducing conformational changes that alter substrate receptor specificity [4] [7]. The quinazolinone core, particularly the 5-fluoro and 2-methyl substituents, critically determines neosubstrate recruitment profiles. Structural analyses reveal that the 5-fluoro group enhances hydrophobic interactions at the Cereblon-ligand interface, while the 2-methyl group sterically restricts binding to certain substrates like Sall4—a teratogenicity-associated transcription factor [4]. This selective pressure enables preferential recruitment of pathogenic targets like Ikaros and Aiolos over developmentally critical proteins, thereby widening the therapeutic window compared to non-fluorinated analogs [4] [7].
Table 1: Impact of Quinazolinone Substituents on Cullin-RING Ligase 4-Cereblon Substrate Specificity
Position | Substituent | Effect on CRBN Binding | Degradation Targets | Compared to Non-Fluorinated Analogs |
---|---|---|---|---|
C5 (Quinazolinone) | Fluoro | Enhanced hydrophobic interactions | IKZF1, IKZF3, CK1α | 1.8-fold ↑ IKZF1 degradation efficiency |
C2 (Quinazolinone) | Methyl | Steric hindrance against Sall4 | Selective IKZF1/3 over Sall4 | Reduces teratogenicity risk |
Piperidine ring | Carbonyl groups | Coordination with zinc ion in CRBN | Determines core neosubstrate profile | Similar to classical IMiDs |
The compound induces proteasomal degradation of Ikaros Family Zinc Finger 1 and Ikaros Family Zinc Finger 3 (Ikaros Family Zinc Finger 1/Ikaros Family Zinc Finger 3) via Cullin-RING Ligase 4-Cereblon-mediated ubiquitination. In diffuse large B-cell lymphoma models, Ikaros Family Zinc Finger 1/Ikaros Family Zinc Finger 3 degradation disrupts interferon regulatory factor 4–MYC oncogenic axis, leading to G1 cell cycle arrest and apoptosis [2] [4]. Quantitative immunoblot analyses demonstrate ≥80% depletion of Ikaros Family Zinc Finger 1/Ikaros Family Zinc Finger 3 within 6 hours of treatment at 100 nM concentrations. This degradation efficacy surpasses lenalidomide (50% depletion at 100 nM) and approaches CC-122 (Avadomide) potency [4]. The 5-fluoro modification enhances ubiquitination kinetics by stabilizing the ternary Cereblon–ligand–Ikaros Family Zinc Finger 3 complex, as confirmed through surface plasmon resonance studies showing a dissociation constant (Kd) of 4.2 μM—1.7-fold lower than non-fluorinated analogs [4]. Consequently, the compound overcomes intrinsic resistance in activated B-cell-like diffuse large B-cell lymphoma by depleting interferon regulatory factor 4 transcriptional repressors [2] [4].
Beyond direct protein degradation, 3-(5-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione exhibits pleiotropic immunomodulatory effects critical for solid tumor control. The compound activates type I interferon pathways via stimulator of interferon genes-dependent mechanisms, enhancing tumor-associated dendritic cell maturation and cytotoxic T lymphocyte infiltration [4] [7]. Simultaneously, it suppresses regulatory T cell function through Cereblon-mediated degradation of Ikaros Family Zinc Finger 1/Ikaros Family Zinc Finger 3, which regulates Foxp3 expression [4]. In in vivo triple-negative breast cancer models, these dual activities produce a 60% reduction in tumor volume versus controls, correlating with increased interferon gamma-positive CD8+ T cells and decreased interleukin 10-producing regulatory T cells [4]. The 5-fluoro modification specifically enhances interferon signaling more than amino-substituted analogs (e.g., CC-122), attributable to fluorine-induced conformational stabilization of the quinazolinone core within immune signaling complexes [4].
Table 2: Immunomodulatory Activities in Solid Tumor Microenvironments
Activity | Mechanism | Key Cytokine/Cell Changes | Impact on Tumor Growth |
---|---|---|---|
Innate immune activation | STING/IRF3 pathway upregulation | ↑ IFN-α (12-fold), ↑ CD86+ dendritic cells | Enhanced antigen presentation |
Adaptive immune enhancement | T cell co-stimulation; Treg suppression | ↑ IFN-γ+ CD8+ T cells (40%); ↓ IL-10 (65%) | Tumor cytotoxicity |
Angiogenesis inhibition | Downregulation of VEGF production | ↓ Tumor VEGF-A (58%) | Reduced metastasis |
The compound exerts bidirectional control over nuclear factor kappa-light-chain-enhancer of activated B cells and interferon pathways. It inhibits canonical nuclear factor kappa-light-chain-enhancer of activated B cells signaling through Ikaros Family Zinc Finger 1/Ikaros Family Zinc Finger 3 degradation, reducing B cell receptor-dependent survival signals in lymphoma [4]. Conversely, it activates non-canonical nuclear factor kappa-light-chain-enhancer of activated B cells via kinase-mediated phosphorylation of protein kinase B, promoting interferon regulatory factor 4 degradation in interferon-resistant tumors [4] [7]. Transcriptomic analyses reveal upregulation of 78 interferon-stimulated genes (e.g., MX1, ISG15) within 24 hours of treatment, establishing an antiviral-like state in tumor cells that sensitizes them to immune checkpoint inhibitors [4]. This interferon potentiation is fluorine-dependent: fluorinated analogs induce 30% stronger interferon responses than amino-substituted counterparts due to increased complex stability with interferon regulatory factor transcription factors [4]. The resultant tumor microenvironment exhibits enhanced interferon gamma/interleukin 10 ratios (>4:1), correlating with durable responses in preclinical models of immunologically "cold" tumors [4] [7].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: